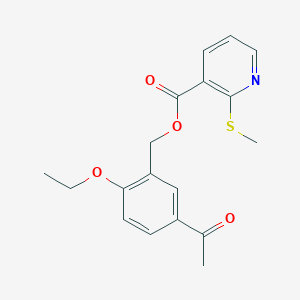
(5-Acetyl-2-ethoxyphenyl)methyl 2-(methylsulfanyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate is a complex organic compound that features both aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-(methylthio)nicotinic acid derivative, which is then esterified with 5-acetyl-2-ethoxybenzyl alcohol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that regulate cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylmercaptobenzothiazole: Shares the methylthio group and has similar applications in chemistry and biology.
2-(Methylthio)benzo[d]thiazole: Another compound with a methylthio group, used in similar research contexts.
Uniqueness
5-Acetyl-2-ethoxybenzyl 2-(methylthio)nicotinate is unique due to its combination of acetyl, ethoxybenzyl, and nicotinate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .
Propiedades
Fórmula molecular |
C18H19NO4S |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(5-acetyl-2-ethoxyphenyl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H19NO4S/c1-4-22-16-8-7-13(12(2)20)10-14(16)11-23-18(21)15-6-5-9-19-17(15)24-3/h5-10H,4,11H2,1-3H3 |
Clave InChI |
HZFFECYWYJCLAU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)C)COC(=O)C2=C(N=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



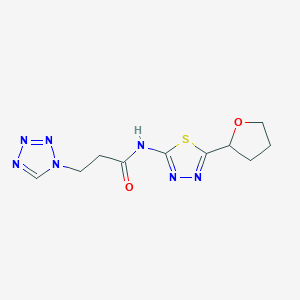
![4-(Methylsulfanyl)-2-oxo-8-phenyl-2,5,6,8-tetrahydropyrano[2,3-e]indazole-3-carbonitrile](/img/structure/B13360350.png)
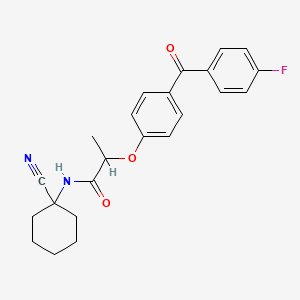
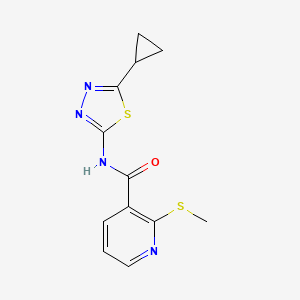
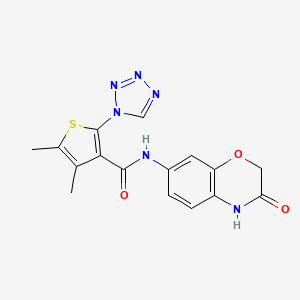

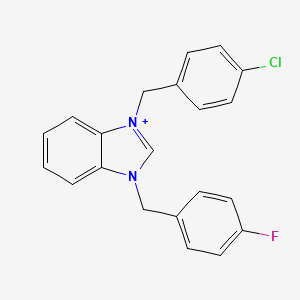
![7-Bromo-11-phenyl-11H-benzo[a]carbazole](/img/structure/B13360391.png)
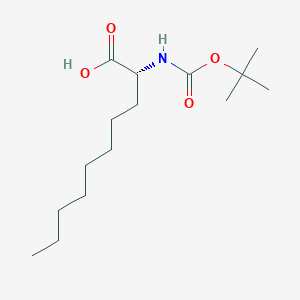
![6-(3-Bromo-2-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360398.png)
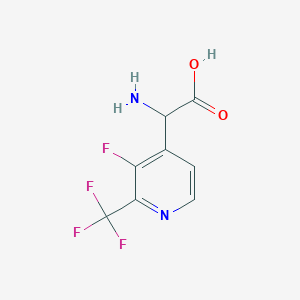
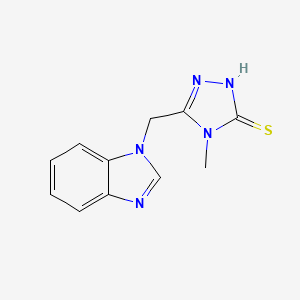
![2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one](/img/structure/B13360432.png)
